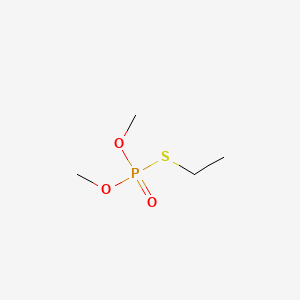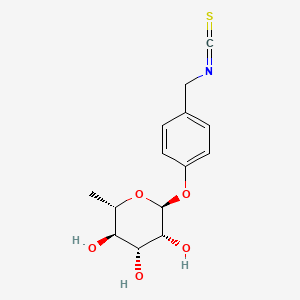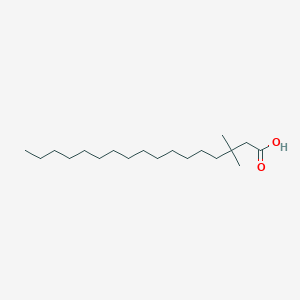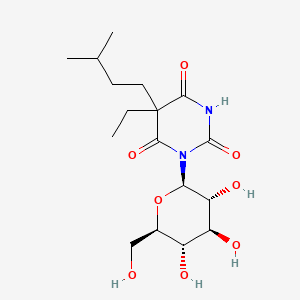
Disperse Yellow 42
概要
説明
Disperse Yellow 42, also known as this compound, is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93815. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Fate and Modeling
- Environmental Fate : Disperse Yellow 42 (DY 42) was studied in an outdoor pond to understand its environmental fate. The study used models like Mackay 4 and Exams 2 to compare measured data with modeled predictions. These models incorporated various parameters like physicochemical properties and biological and chemical reaction rates. The study found a good agreement between the measured and modeled behavior of DY 42, suggesting effective modeling of its environmental fate (Schramm et al., 1988).
Forensic Applications
- Forensic Analysis : DY 42, due to its high usage volume in dyeing polyester, was used in a study to compare the capabilities of LTQ-Orbitrap XL and LTQ-FT-ICR in mass measurement accuracy, spectral accuracy, and sulfur counting. This research contributes to building a forensic dye database, aiding in the identification of unknown dyes in crime scene investigations (Blake et al., 2011).
Dye Stability and Lightfastness
- Lightfastness Improvement : A study explored enhancing the lightfastness of this compound by incorporating a photostabilizer moiety into its aromatic rings. The research indicated that the position of the stabilizer and the type of stabilizer group significantly affected the dye’s lightfastness. This approach led to the development of dyes with superior lightfastness compared to a physical mixture of Yellow 42 and commercial photostabilizers (Freeman & Posey, 1992).
Environmental Analysis
- Analytical Procedure for Environmental Samples : An analytical method was developed for detecting low concentrations of this compound in natural water and sediment samples. The procedure involved extraction with organic solvents, clean-up through adsorption chromatography, concentration, and analysis using reversed-phase HPLC and GC/MS (Breitung et al., 1988).
Adsorption Studies
- Adsorption by Bentonite : The adsorption kinetics and thermodynamics of DY42 onto bentonite and organo-modified bentonite were studied. The research focused on factors influencing dye uptake, such as contact time, adsorbent dosage, initial dye concentration, and pH. The study demonstrated the efficiency of these adsorbents in dye removal, with adsorption being pH-dependent and best described by the Langmuir isotherm model (Hashemian et al., 2013).
Textile Industry Applications
- High-Visibility Textile Dyeing : An investigation into fluorescent disperse dyes used for dyeing polyester fibers and fabrics to high-visibility colors was conducted. The study included dye identification tests, chemical structure analysis, and spectrophotometric color measurements for yellow fluorescent dyes, adhering to the EN 471:1994 standard (Szuster et al., 2004).
Safety and Hazards
When handling Disperse Yellow 42, it is recommended to avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
In terms of future directions, one study has shown that after 30 minutes of treatment with catalytic ozonation at pH 6, the maximum 73% removal of Disperse Yellow 42 dye was achieved with a catalyst dose of 0.5 g and an ozone dose supply of 1.8 mg/min . This suggests potential future directions in improving the removal efficiency of this compound from environmental samples.
作用機序
Target of Action
Disperse Yellow 42, also known as 4-anilino-3-nitrobenzenesulfonanilide, is primarily used as a disperse dye for polyester fibers . The primary target of this compound is the polyester fiber, where it binds to the fiber and imparts a yellow color.
Mode of Action
The mode of action of this compound involves a chemical reaction between the dye and the polyester fibers. The dye is prepared by the reaction of two equivalents of aniline with 4-chloro-3-nitrobenzenesulfonyl chloride . The dye then binds to the polyester fibers, resulting in a color change.
Pharmacokinetics
The dye’s properties, such as its molecular weight and chemical structure , can influence its behavior in the environment and during the dyeing process.
Result of Action
The primary result of this compound’s action is the imparting of a yellow color to polyester fibers . This is achieved through the dye’s chemical interaction with the fibers, which results in a stable and long-lasting color change.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the dye’s removal from wastewater during treatment can be affected by factors such as the ozone dose, contact time, pH, catalyst dose, and hydroxyl radical scavenger action . These factors can greatly influence the efficiency of dye removal, demonstrating that the dye’s action, efficacy, and stability are highly dependent on the specific conditions of the environment .
生化学分析
Biochemical Properties
Disperse Yellow 42 plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions can lead to the modulation of enzyme activity, potentially affecting cellular redox balance. Additionally, this compound has been shown to bind to proteins involved in cellular signaling pathways, such as protein kinases, which can influence signal transduction processes .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In particular, this compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This compound has also been shown to affect cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cellular detoxification processes, such as glutathione S-transferase . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound has been shown to result in persistent oxidative stress and cellular damage in in vitro and in vivo studies . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular function, with potential implications for its use in various applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce mild oxidative stress and cellular damage . At higher doses, this compound can cause significant toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, with certain dosages resulting in a marked increase in toxicity and adverse outcomes . These findings highlight the importance of careful dosage considerations when using this compound in experimental and industrial settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification . This compound can interact with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can have significant implications for cellular metabolism and overall cellular health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cellular membranes via active transport mechanisms, involving specific transporters such as ATP-binding cassette (ABC) transporters . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the cellular distribution and overall bioavailability of this compound .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . This compound has been shown to localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . These localization patterns can have significant implications for the biochemical and cellular effects of this compound .
特性
IUPAC Name |
4-anilino-3-nitro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-21(23)18-13-16(26(24,25)20-15-9-5-2-6-10-15)11-12-17(18)19-14-7-3-1-4-8-14/h1-13,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFRYSKTTHYWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052148 | |
| Record name | C.I.Disperse Yellow 42 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5124-25-4 | |
| Record name | Disperse Yellow 42 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5124-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 10338 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005124254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse Yellow 42 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I.Disperse Yellow 42 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-anilino-3-nitro-N-phenylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disperse Yellow 42 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFL4U655CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


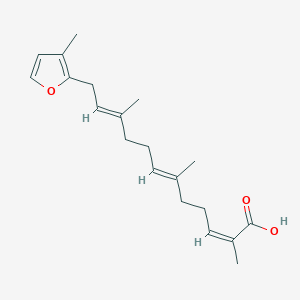
![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide](/img/structure/B1218134.png)
![2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)acetamide](/img/structure/B1218135.png)

![1-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1218137.png)



